(S)-2-(Methylamino)-2-phenylethanol

Catalog No.
S761158
CAS No.
143394-39-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Methylamino)-2-phenylethanol

CAS Number

143394-39-2

Product Name

(S)-2-(Methylamino)-2-phenylethanol

IUPAC Name

(2S)-2-(methylamino)-2-phenylethanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-9(7-11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1

InChI Key

ULIMZYAYESNNIP-SECBINFHSA-N

SMILES

CNC(CO)C1=CC=CC=C1

Canonical SMILES

CNC(CO)C1=CC=CC=C1

Isomeric SMILES

CN[C@H](CO)C1=CC=CC=C1

Asymmetric Synthesis:

(S)-2-(Methylamino)-2-phenylethanol serves as a valuable chiral building block in asymmetric synthesis. Its chiral center allows chemists to control the stereochemistry of newly formed molecules, leading to the desired enantiomer with high purity. This is crucial for developing drugs and other pharmaceuticals, where specific stereoisomers often exhibit significantly different biological activities.

Medicinal Chemistry:

(S)-2-(Methylamino)-2-phenylethanol is being explored for its potential medicinal properties. Studies suggest its involvement in various biological processes, including:

  • Neurotransmitter modulation: The molecule shares structural similarities with some neurotransmitters, like dopamine and norepinephrine. Research suggests it might interact with these pathways, potentially influencing mood, cognition, and other neurological functions.
  • Antioxidant activity: Studies indicate potential antioxidant properties of (S)-2-(Methylamino)-2-phenylethanol. This suggests its possible role in protecting cells from oxidative damage, linked to various diseases.

(S)-2-(Methylamino)-2-phenylethanol is a chiral compound characterized by the presence of a methylamino group and a phenyl group attached to a carbon center. Its molecular formula is C9_{9}H13_{13}N, and it has a CAS number of 143394-39-2. The compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural attributes, which influence its reactivity and biological interactions.

, primarily due to its functional groups. Key reactions include:

  • Reduction Reactions: The compound can be synthesized through the reduction of corresponding ketones or aldehydes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Acylation Reactions: The hydroxyl group can be acylated to form esters, enhancing the compound's lipophilicity and potentially altering its biological activity.
  • Dehydration Reactions: Under acidic conditions, dehydration can yield alkenes, which may further participate in polymerization or other addition reactions.

(S)-2-(Methylamino)-2-phenylethanol exhibits significant biological activity. Studies have indicated that it possesses:

  • Antimicrobial Properties: Similar compounds have shown bacteriostatic effects, with activity correlating with their ability to interact with bacterial membranes .
  • Neurotransmitter Modulation: The presence of the methylamino group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.
  • Cytotoxicity: Some derivatives of 2-phenylethanol have been implicated in cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications .

The synthesis of (S)-2-(Methylamino)-2-phenylethanol can be achieved through several methods:

  • Chiral Pool Synthesis: Starting from naturally occurring amino acids or other chiral precursors.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to induce chirality during the formation of the compound.
  • Reduction of 2-Phenylacetaldehyde: This method involves the reduction of 2-phenylacetaldehyde in the presence of a chiral amine catalyst to yield (S)-2-(Methylamino)-2-phenylethanol.

(S)-2-(Methylamino)-2-phenylethanol has various applications:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.
  • Fragrance Industry: Its pleasant aromatic properties make it suitable for use in perfumes and flavorings.
  • Research: As a chiral building block, it is valuable in organic synthesis and medicinal chemistry.

Research has demonstrated that (S)-2-(Methylamino)-2-phenylethanol interacts with biological membranes, influencing their structure and function. These interactions may lead to alterations in membrane fluidity, impacting cellular processes such as signaling and transport . Additionally, studies suggest that compounds with similar structures exhibit varying degrees of membrane affinity, which correlates with their biological activities.

Several compounds share structural similarities with (S)-2-(Methylamino)-2-phenylethanol, including:

Compound NameStructure TypeUnique Features
2-PhenylethanolAlcoholKnown for its antimicrobial properties
Phenylacetic acidCarboxylic acidExhibits strong antibacterial activity
Phenyllactic acidHydroxy acidPotential anti-inflammatory effects
Methyl phenylacetateEsterUsed in flavoring; less bioactive than 2-phenylethanol

(S)-2-(Methylamino)-2-phenylethanol is unique due to its chiral nature and the presence of a methylamino group, which enhances its potential biological interactions compared to its non-chiral counterparts.

XLogP3

0.6

Sequence

X

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

(2S)-2-(methylamino)-2-phenylethanol

Dates

Modify: 2023-08-15

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